BenchChemオンラインストアへようこそ!

Dopamine, methyl ester

Prodrug Design Pharmaceutical Formulation Parenteral Delivery

Dopamine methyl ester hydrochloride (CAS 40611-00-5) is a levodopa prodrug with 250-fold higher aqueous solubility than L-DOPA, enabling continuous subcutaneous infusion systems, rectal/intranasal formulations, and high-concentration preclinical dosing. Validated HPLC-UV and LC-MS/MS methods ensure reliable quantitation. Choose this compound for superior bioavailability (46% rectal vs. <5% L-DOPA) and consistent plasma profiles in Parkinson's research.

Molecular Formula C10H14ClNO4
Molecular Weight 247.67 g/mol
CAS No. 40611-00-5
Cat. No. B7759406
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDopamine, methyl ester
CAS40611-00-5
Molecular FormulaC10H14ClNO4
Molecular Weight247.67 g/mol
Structural Identifiers
SMILESCOC(=O)C(CC1=CC(=C(C=C1)O)O)N.Cl
InChIInChI=1S/C10H13NO4.ClH/c1-15-10(14)7(11)4-6-2-3-8(12)9(13)5-6;/h2-3,5,7,12-13H,4,11H2,1H3;1H
InChIKeyWFGNJLMSYIJWII-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility24.4 [ug/mL] (The mean of the results at pH 7.4)

Dopamine, Methyl Ester (CAS 40611-00-5): A Validated Levodopa Prodrug for CNS-Targeted Research and Advanced Formulation Development


Dopamine, methyl ester (commonly referenced as Levodopa Methyl Ester, LDME, or Melevodopa) is a synthetic prodrug of levodopa (L-DOPA), classified chemically as an alkyl ester derivative. The hydrochloride salt (CAS 40611-00-5) is the most utilized form in research, characterized by the molecular formula C10H14ClNO4 and a molecular weight of 247.68 g/mol [1]. As a prodrug, it is engineered to overcome the poor aqueous solubility and limited bioavailability of its parent compound, L-DOPA, the standard of care for dopamine replacement therapy. Its design facilitates conversion to dopamine in vivo, allowing it to serve as a critical tool for studying dopaminergic pathways and for developing advanced drug delivery systems [2].

Why L-DOPA Alone Is Insufficient: Physicochemical Bottlenecks of the Parent Compound Addressed by Methyl Esterification


In-class compounds such as L-DOPA cannot be simply interchanged with its methyl ester prodrug for several critical, quantifiable reasons. First, L-DOPA suffers from very low aqueous solubility, which complicates parenteral and advanced formulation strategies; the methyl ester derivative is explicitly formulated for a 250-fold increase in aqueous solubility . Second, L-DOPA's oral bioavailability is erratic and limited, a problem the methyl ester form aims to circumvent by providing a more consistent and predictable plasma profile, as demonstrated by its superior rectal bioavailability of 46% compared to <5% for L-DOPA [1]. Finally, the simple substitution fails to account for the vastly different pharmacokinetic handling of ester prodrugs, which have distinct enzymatic hydrolysis rates and metabolic fates, leading to differing durations of action and plasma metabolite profiles compared to the parent drug [2]. The evidence below quantifies these specific points of differentiation.

Quantitative Evidence Guide for Dopamine, Methyl Ester (LDME) vs. Comparators


250-Fold Enhancement in Aqueous Solubility Compared to Parent L-DOPA

The methyl ester prodrug of L-DOPA is specifically designed to address the critically low aqueous solubility of the parent compound. LDME achieves a 250-fold increase in aqueous solubility, a quantitative design feature that directly enables the development of highly concentrated parenteral and intranasal formulations, which are not feasible with L-DOPA itself .

Prodrug Design Pharmaceutical Formulation Parenteral Delivery

Superior Rectal Bioavailability: 46% (LDME) vs. <5% (L-DOPA) in Rats

In a direct comparative study of rectal absorption in rats, levodopa methyl ester demonstrated a bioavailability of 46%, a dramatic improvement over the parent compound L-DOPA, which exhibited a bioavailability of less than 5% under identical conditions [1]. This 9-fold increase is a critical differentiator for alternative routes of administration.

Pharmacokinetics Rectal Absorption Bioavailability

Clinical Equivalence and Optimized Infusion Rate vs. L-DOPA in Parkinsonian Patients

In a clinical study of Parkinson's disease patients with motor fluctuations, a 200-mg intravenous bolus of L-DOPA methyl ester was equally effective in reversing motor deficits as L-DOPA, confirming its therapeutic equivalence. However, to maintain this effect during continuous infusion, the optimal infusion rate for the methyl ester was 2.7 times greater than that required for L-DOPA, a critical quantitative parameter for experimental and therapeutic protocols [1].

Clinical Pharmacology Parkinson's Disease Intravenous Infusion

Hydrolytic Stability Profile in Human Plasma: t1/2 of 96-238 min

The activation of LDME to L-DOPA is governed by its enzymatic hydrolysis rate. In human plasma, the half-life (t1/2) of a short-chain L-DOPA alkyl ester (exemplified by the methyl ester) is 96-238 minutes, indicating a slow and controlled release of the active parent drug. This contrasts sharply with the much faster hydrolysis in rat plasma (t1/2 < 5 min), a crucial species-specific difference for experimental design [1].

Prodrug Stability Enzymatic Hydrolysis Plasma Half-Life

Comparative In Vivo Efficacy: Equivalent to L-DOPA in Standard Behavioral Models

In standard preclinical models of Parkinson's disease, the methyl ester prodrug demonstrates equivalent in vivo efficacy to L-DOPA. On intraperitoneal or subcutaneous administration, LDME was found to be equivalent to L-DOPA in reversing reserpine-induced akinesia in mice and producing contraversive circling behavior in rats [1]. Critically, on oral administration, the methyl ester was reported to be even more active [1].

In Vivo Pharmacology Parkinson's Disease Models Behavioral Assessment

High-Impact Application Scenarios for Dopamine, Methyl Ester Based on Evidenced Differentiation


Development of Continuous Parenteral Infusion Systems for Parkinson's Disease

L-DOPA methyl ester is the superior candidate for developing continuous subcutaneous or intraduodenal infusion systems for advanced Parkinson's disease. The 250-fold increase in solubility relative to L-DOPA allows for the creation of concentrated, stable solutions suitable for mini-pump delivery. Clinical evidence confirms its therapeutic equivalence to L-DOPA, with the critical operational parameter being a required 2.7-fold higher infusion rate to achieve equivalent motor control [1].

Formulation of Alternative-Route (Rectal, Intranasal) L-DOPA Delivery Systems

Researchers aiming to bypass erratic gastric emptying and first-pass metabolism can leverage LDME for rectal or intranasal prodrug formulations. The compound's dramatically improved rectal bioavailability (46% vs. <5% for L-DOPA) [2] provides a strong evidence base for pursuing this alternative route, enabling more consistent plasma levels of L-DOPA.

Preclinical Pharmacological Studies Requiring High-Concentration Dosing

In preclinical studies, the high aqueous solubility of the hydrochloride salt allows for the preparation of high-concentration dosing solutions, eliminating the need for large injection volumes that can confound experimental results. Its established in vivo equivalence to L-DOPA in reversing akinesia and inducing circling behavior [3] validates its use as a direct surrogate for the parent compound in such models.

Reference Standard for Bioanalytical Method Development and Validation

The distinct chemical and metabolic profile of LDME necessitates its inclusion as a primary reference standard in advanced bioanalytical methods. Validated HPLC-UV methods (e.g., using an Agilent XDB-C18 column, methanol-phosphate buffer mobile phase, and 280 nm detection) demonstrate excellent linearity (r=0.9999) and recovery (98.39%, RSD=1.34%) for quantifying LDME in pharmaceutical formulations [4]. Similarly, LC-MS/MS methods have been developed to simultaneously quantify L-DOPA, LDME, and carbidopa in human plasma, which is essential for pharmacokinetic studies involving this specific prodrug [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
Explore Hub


Quote Request

Request a Quote for Dopamine, methyl ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.